molecular formula C15H14N4O3 B2896914 3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034425-34-6

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2896914
CAS RN: 2034425-34-6
M. Wt: 298.302
InChI Key: IFRLCILVHHUYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Anticancer Applications

Compounds structurally similar to "3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione" have been synthesized and evaluated for their potential as anticancer agents. For instance, novel N-benzyl aplysinopsin analogs, including those with imidazolidin-2,4-dione structures, have demonstrated potent growth inhibition against various cancer cell lines such as melanoma and ovarian cancer cells, highlighting their potential as leads for further antitumor agent development (Penthala, Reddy, & Crooks, 2011). Additionally, other studies have reported the synthesis and anti-proliferative activity of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones against various cancer cell lines, underscoring the chemotherapeutic potential of these compounds (Reddy, Reddy, Koduru, Damodaran, & Crooks, 2010).

Antimicrobial and Antioxidant Applications

Several studies have focused on the antimicrobial and antioxidant properties of compounds related to "3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione". For example, azetidinone and thiazolidinone moieties linked to the indole nucleus have been synthesized and characterized, displaying excellent antimicrobial, antimycobacterial, and antioxidant activities (Saundane & Walmik, 2013). This suggests their potential use in treating microbial infections and as antioxidant agents.

Radiosensitizing Applications

Compounds with the imidazolidine-2,4-dione structure have also been investigated for their radiosensitizing properties. Specifically, (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to enhance the effectiveness of radiation therapy against cancer cells. Certain analogs have been identified as potent radiosensitizers, offering a promising approach to improve cancer treatment outcomes (Reddy, Sekhar, Sasi, Reddy, & Freeman, 2010).

Mechanism of Action

Target of Action

The compound, 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to various changes in cellular processes.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with biochemical pathways related to tryptophan metabolism and other related processes.

Pharmacokinetics

The presence of the indole nucleus in biologically active compounds suggests that it may have broad-spectrum biological activities

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of similar compounds . Additionally, the compound’s action may be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.

properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13-6-17-15(22)19(13)11-7-18(8-11)14(21)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLCILVHHUYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.